molecular formula C25H38O5 B1238368 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate

5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate

Cat. No. B1238368
M. Wt: 418.6 g/mol
InChI Key: UVTGFMKBPVLATL-DSOJQRAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-5alpha-pregnan-20-one hemisuccinate is a sterol ester that is the O-succinoyl derivative of 3beta-hydroxy-5alpha-pregnan-20-one. It is a dicarboxylic acid monoester, a sterol ester, a 20-oxo steroid and a hemisuccinate.

Scientific Research Applications

Neuroactive Steroid Function

5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate and its analogs are neuroactive steroids involved in modulating the gamma-aminobutyric acid (GABA) response. These steroids enhance the binding of specific ligands to the GABAA receptor, playing a role in the regulation of neuronal activity and potentially in conditions like anxiety and seizure disorders (Friedman, Gibbs, & Farb, 1993).

Synthesis and Chemical Analysis

The chemical synthesis of various derivatives of 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate has been explored for research and therapeutic applications. Such synthesis is crucial for developing assays and exploring the biological activity of these compounds (Kasal & Pásztorová, 1993).

Modulation of GABAA Receptor Complex

Studies have shown that 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate potentiates the inhibitory effect of certain agonists on prolactin release, indicating its interaction with the GABAA receptor chloride channel complex. This suggests a role in hormonal regulation and potentially in the treatment of certain endocrine disorders (Vincens, Shu, Moguilewsky, & Philibert, 1989).

Neuroprotective and Anticonvulsant Effects

5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate has been studied for its anticonvulsant properties, particularly in the context of seizure disorders. It modulates brain excitability, suggesting potential therapeutic applications in neurological conditions (Belelli, Bolger, & Gee, 1989).

Impact on Neuronal Morphology

Research has demonstrated that 5-Alpha-Pregnane-3-Beta-Ol-Hemisuccinate can induce rapid changes in the morphology of neuronal cells, suggesting a role in neurodevelopment and potentially in neurodegenerative diseases (Brinton, 1994).

properties

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

4-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H38O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h16-21H,4-14H2,1-3H3,(H,27,28)/t16-,17-,18-,19+,20-,21-,24-,25+/m0/s1

InChI Key

UVTGFMKBPVLATL-DSOJQRAMSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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